
Disulfide, bis(2-amino-4-sulfamoylphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-amino-4-sulfamoylphenyl) is a chemical compound with the molecular formula C12H14N4O4S4 It is known for its unique structure, which includes two amino groups and two sulfamoyl groups attached to a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis(2-amino-4-sulfamoylphenyl) typically involves the reaction of 2-amino-4-sulfamoylphenyl compounds with oxidizing agents to form the disulfide bond. One common method is the oxidation of 2-amino-4-sulfamoylphenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired disulfide compound.
Industrial Production Methods
In an industrial setting, the production of Disulfide, bis(2-amino-4-sulfamoylphenyl) may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis(2-amino-4-sulfamoylphenyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Disulfide, bis(2-amino-4-sulfamoylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Disulfide, bis(2-amino-4-sulfamoylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the folding and stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function. The molecular targets and pathways involved include various enzymes and proteins that contain thiol groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminophenyl disulfide
- 4-Aminophenyl disulfide
- Bis(4-hydroxyphenyl) disulfide
Uniqueness
Disulfide, bis(2-amino-4-sulfamoylphenyl) is unique due to the presence of both amino and sulfamoyl groups, which provide additional functional sites for chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
3905-92-8 |
|---|---|
Fórmula molecular |
C12H14N4O4S4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3-amino-4-[(2-amino-4-sulfamoylphenyl)disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-5-7(23(15,17)18)1-3-11(9)21-22-12-4-2-8(6-10(12)14)24(16,19)20/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |
Clave InChI |
CVACEDCBGCMVKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)N)SSC2=C(C=C(C=C2)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


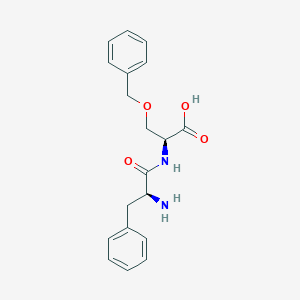
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
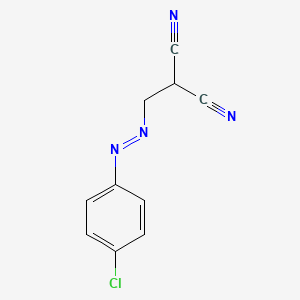
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
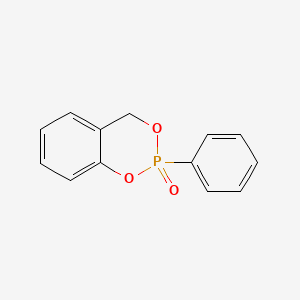

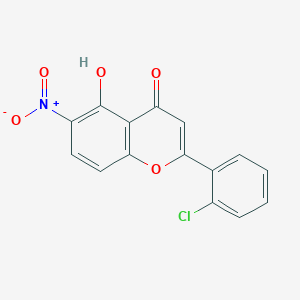
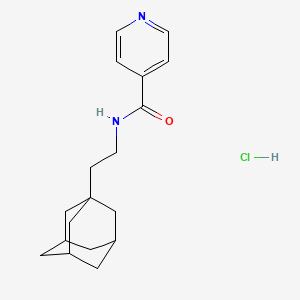

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
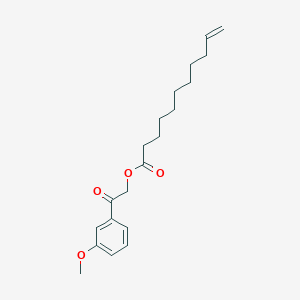
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
